Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pentyl ester, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the tetrahydropyrimidine ring. The final step involves esterification with pentanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenyl acetic acid and 4-methoxyphenyl ethanol share structural similarities.
Tetrahydropyrimidine derivatives: Compounds such as 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are structurally related.
Uniqueness
Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-4-5-8-11-24-17(21)15-12(2)19-18(22)20-16(15)13-9-6-7-10-14(13)23-3/h6-7,9-10,16H,4-5,8,11H2,1-3H3,(H2,19,20,22) |
InChI Key |
ZBPWYYUNGNPYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C |
Origin of Product |
United States |
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